molecular formula C18H17ClN4O B11035236 5-(2-chlorophenyl)-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one

5-(2-chlorophenyl)-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11035236
M. Wt: 340.8 g/mol
InChI Key: DADYPGHRDXEGEP-UHFFFAOYSA-N
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Description

    5-(2-chlorophenyl)-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound with an intriguing structure. It combines a pyrido[2,3-d]pyrimidine core with a piperidine ring and a chlorophenyl substituent.

  • The compound’s systematic name reflects its fused ring system and substituents: this compound.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO₄), while reduction could use hydrazine or hydrogen gas.

      Major Products: The products formed depend on the reaction type. Oxidation might yield N-oxides, while reduction could lead to the corresponding amines.

  • Scientific Research Applications

      Biology and Medicine: Investigate its effects on cellular processes, including cell cycle regulation and apoptosis.

  • Mechanism of Action

      Molecular Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways Involved: Further studies are needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrido[2,3-d]pyrimidine-piperidine structure sets it apart.

      Similar Compounds: While I don’t have a specific list, related compounds include other pyrido[2,3-d]pyrimidines and piperidines.

    Remember that research in this area is ongoing, and new findings may emerge

    Properties

    Molecular Formula

    C18H17ClN4O

    Molecular Weight

    340.8 g/mol

    IUPAC Name

    5-(2-chlorophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C18H17ClN4O/c19-14-7-3-2-6-12(14)13-8-9-20-16-15(13)17(24)22-18(21-16)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-11H2,(H,20,21,22,24)

    InChI Key

    DADYPGHRDXEGEP-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl

    Origin of Product

    United States

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